molecular formula C20H11Cl2FN2O2 B10906119 2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B10906119
M. Wt: 401.2 g/mol
InChI Key: DQDMIAZFNPHTNN-UHFFFAOYSA-N
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Description

2-Chloro-6-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, which is fused with a phenol group and substituted with chloro and fluoro groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a suitable carboxylic acid or its derivative to form the benzoxazole ring.

    Substitution Reactions: The benzoxazole ring is then subjected to substitution reactions to introduce the chloro and fluoro groups at the desired positions.

    Condensation Reaction: The final step involves the condensation of the substituted benzoxazole with a chlorinated phenol derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-6-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is largely dependent on its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the phenol group can interact with various enzymes, inhibiting their activity and contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol
  • 2-Chloro-6-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol
  • 2-Chloro-6-({[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol

Uniqueness

The presence of both chloro and fluoro substituents in 2-chloro-6-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol distinguishes it from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C20H11Cl2FN2O2

Molecular Weight

401.2 g/mol

IUPAC Name

2-chloro-6-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11Cl2FN2O2/c21-15-3-1-2-11(19(15)26)10-24-13-5-7-18-17(9-13)25-20(27-18)14-6-4-12(23)8-16(14)22/h1-10,26H

InChI Key

DQDMIAZFNPHTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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